N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-3-2-4-17(9-13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-5-14(20)6-8-16/h2-9,15H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXEEOGHBRTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the fluorophenyl and methylphenoxyacetamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
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Synthetic Routes
Step 1: Formation of the pyrrolidinone ring through a cyclization reaction.
Step 2: Introduction of the fluorophenyl group via a substitution reaction.
Step 3: Attachment of the methylphenoxyacetamide moiety through an acylation reaction.
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Industrial Production Methods
- Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products.
- Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
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Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution process.
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Major Products
- Oxidation products may include various oxides.
- Reduction products may include different reduced forms of the compound.
- Substitution products depend on the nucleophiles used in the reaction.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
- Used in studies to understand its effects on cellular processes.
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Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in industrial processes, such as catalysis.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
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Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular signaling.
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Pathways Involved
- Modulation of signaling pathways that regulate cellular processes.
- Interaction with metabolic pathways that influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone Modifications
- Key Insights: The 3,4-dimethoxyphenyl analog () exhibits higher molecular weight and polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound’s 4-fluorophenyl group . Sembragiline () shares the pyrrolidinone-acetamide scaffold but replaces 4-fluorophenyl with a bulkier substituent, demonstrating the scaffold’s versatility in targeting enzymes like monoamine oxidase-B (MAO-B) .
Heterocyclic Variations in Acetamide Derivatives
- Key Insights: The thiadiazole-containing analog () replaces the 3-methylphenoxy group with a sulfur-rich heterocycle, which may enhance metal-binding capacity for antimicrobial applications .
Substituent Effects on Pharmacological Profiles
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing nature improves metabolic stability compared to chlorine, which increases lipophilicity but risks toxicity .
- Methylphenoxy vs. Benzylsulfanyl: The 3-methylphenoxy group in the target compound offers moderate lipophilicity for balanced bioavailability, whereas benzylsulfanyl () may reduce solubility but improve target engagement via hydrophobic interactions .
Binding Affinity and Pharmacophore Analysis
- Pyridine-Containing Acetamides (): Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide exhibit strong binding to protease residues (e.g., HIS163 in SARS-CoV-2). Though structurally distinct, the acetamide group’s role in hydrogen bonding is a shared pharmacophore feature .
- Benzothiazole Acetamides (): N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide shares the 4-fluorophenyl group with the target compound, suggesting fluorine’s role in enhancing target affinity through halogen bonding .
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 326.4 g/mol. Its structure features a pyrrolidine ring substituted with a fluorophenyl group and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 954597-20-7 |
| Synonyms | N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(3-methylphenoxy)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and ion channels. Research indicates that compounds with similar structural features often exhibit inhibitory effects on calcium channels, particularly T-type calcium channels, which play a significant role in cardiovascular function and neuronal signaling .
Key Mechanisms:
- Calcium Channel Inhibition : The compound may inhibit T-type calcium channels, leading to decreased intracellular calcium levels, which can lower blood pressure and reduce cardiac workload.
- Receptor Modulation : It may also act as a modulator for various neurotransmitter receptors, potentially influencing mood and anxiety levels.
Cardiovascular Effects
Studies have shown that related compounds exhibit antihypertensive properties by lowering blood pressure in animal models without causing reflex tachycardia, a common side effect of traditional antihypertensive agents . This suggests that this compound could have similar effects.
Neuropharmacological Potential
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its structure suggests potential applications in managing conditions such as anxiety and depression through modulation of serotonin or dopamine pathways.
Case Studies
- Hypertension Model : In spontaneously hypertensive rats, administration of structurally analogous compounds resulted in significant reductions in systolic blood pressure without adverse effects on heart rate . This highlights the potential utility of this compound in managing hypertension.
- Neurotransmitter Interaction : Preliminary studies indicate that similar compounds can enhance GABAergic activity, suggesting potential anxiolytic properties . Further research is needed to confirm these effects specifically for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
